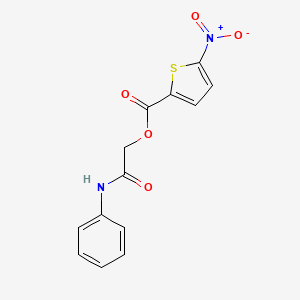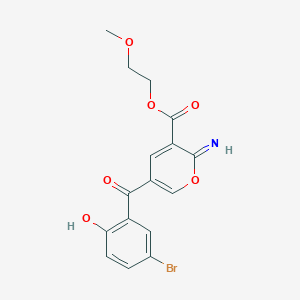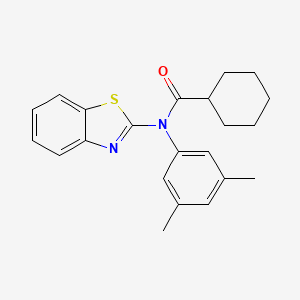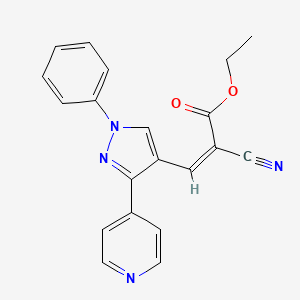![molecular formula C16H21FN2O2 B7467456 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the class of indazole carboxamides. It was first synthesized in 2012 by Pfizer as a potential analgesic drug, but it was never marketed for medical use. FUB-PB-22 has been found in several illicit synthetic cannabinoid products and has been associated with adverse health effects.
作用机制
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one binds to the CB1 and CB2 receptors in the brain and other parts of the body, leading to the activation of signaling pathways that regulate various physiological processes. This includes the modulation of pain, appetite, mood, and memory. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been found to have a higher binding affinity for the CB1 receptor than for the CB2 receptor.
Biochemical and Physiological Effects:
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been found to produce a range of biochemical and physiological effects in animal studies. These include the induction of hypothermia, sedation, and analgesia. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has also been shown to alter the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
One advantage of using 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without interference from other signaling pathways. However, one limitation of using 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is its potential for producing adverse effects, such as seizures and respiratory depression.
未来方向
The study of synthetic cannabinoids like 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is still in its early stages, and there are many directions that future research could take. Some possible areas of investigation include:
1. The development of novel synthetic cannabinoids with improved therapeutic potential and reduced side effects.
2. The investigation of the long-term effects of synthetic cannabinoid use on the brain and other organs.
3. The study of the interactions between synthetic cannabinoids and other drugs, including prescription medications and alcohol.
4. The investigation of the effects of synthetic cannabinoids on different populations, such as adolescents, pregnant women, and individuals with underlying health conditions.
Conclusion:
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic cannabinoid that has been used in scientific research to study the effects of cannabinoid receptor activation. It has been found to produce a range of biochemical and physiological effects, including hypothermia, sedation, and analgesia. However, its potential for producing adverse effects highlights the need for further research to better understand the risks and benefits of synthetic cannabinoid use.
合成方法
The synthesis of 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one involves the reaction between 2-fluorobenzoyl chloride and piperazine in the presence of a base, followed by the addition of 3-methylbutanone. The resulting product is then purified through column chromatography.
科学研究应用
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has been used in scientific research to study its effects on the endocannabinoid system. It has been found to act as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one has also been used to investigate the structure-activity relationships of synthetic cannabinoids.
属性
IUPAC Name |
1-[4-(2-fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(2)11-15(20)18-7-9-19(10-8-18)16(21)13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQXIYUZLSDUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)



![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)



![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)

